3-(2-Methanethioylbenzoyl)cyclopentane-1-carboxylic acid

説明

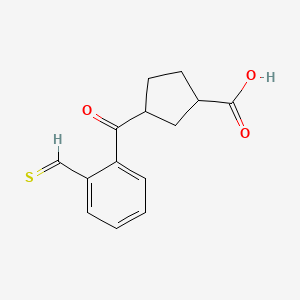

3-(2-Methanethioylbenzoyl)cyclopentane-1-carboxylic acid is a cyclopentane derivative featuring a carboxylic acid group at position 1 and a 2-methanethioylbenzoyl substituent at position 3 (Figure 1). The cyclopentane ring provides conformational rigidity, while the carboxylic acid group enables hydrogen bonding and salt formation.

特性

分子式 |

C14H14O3S |

|---|---|

分子量 |

262.33 g/mol |

IUPAC名 |

3-(2-methanethioylbenzoyl)cyclopentane-1-carboxylic acid |

InChI |

InChI=1S/C14H14O3S/c15-13(9-5-6-10(7-9)14(16)17)12-4-2-1-3-11(12)8-18/h1-4,8-10H,5-7H2,(H,16,17) |

InChIキー |

NLYCQROZGIOILC-UHFFFAOYSA-N |

正規SMILES |

C1CC(CC1C(=O)C2=CC=CC=C2C=S)C(=O)O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methanethioylbenzoyl)cyclopentane-1-carboxylic acid typically involves multi-step organic reactions. One common method includes the cycloaddition reaction of donor-acceptor cyclopropanes with α,β-unsaturated enamides, using NaOH as a catalyst . This method is known for its chemo- and diastereo-selectivity, providing high yields of the desired product.

Industrial Production Methods

Industrial production of this compound may involve the use of palladium-catalyzed hydrocarboxylation of cyclopentene, followed by further functionalization to introduce the benzoyl and methanethioyl groups . This method is efficient and scalable, making it suitable for large-scale production.

化学反応の分析

Methyl Ester Formation via Diazomethane

This compound reacts with diazomethane (CH<sub>2</sub>N<sub>2</sub>) to form methyl esters under mild conditions. The reaction proceeds via proton transfer from the carboxylic acid to diazomethane, generating a carboxylate anion and a methyl diazonium intermediate. An S<sub>N</sub>2 attack by the carboxylate on the methyl group yields the methyl ester and nitrogen gas .

Conditions :

Mechanistic Steps:

-

Protonation of diazomethane by the carboxylic acid.

-

Nucleophilic attack by carboxylate on the methyl diazonium ion.

Conversion to Acid Chlorides

Treatment with thionyl chloride (SOCl<sub>2</sub>) converts the carboxylic acid group to an acid chloride. The reaction is driven by the nucleophilic attack of the carboxylate oxygen on sulfur, followed by elimination of SO<sub>2</sub> and HCl .

Key Features :

-

Activates the carbonyl for subsequent reactions (e.g., amidation).

-

Steric hindrance from the cyclopentane ring may slow the reaction compared to linear carboxylic acids .

Borane-Mediated Reduction to Alcohol

The carboxylic acid group is selectively reduced to a primary alcohol using borane (BH<sub>3</sub>) in tetrahydrofuran. The reaction proceeds via a triacyloxyborane intermediate, which hydrolyzes during workup .

Conditions :

Thioether Functionalization

The methanethioyl (SCH<sub>3</sub>) group undergoes oxidation and alkylation:

| Reaction Type | Reagent | Product | Notes |

|---|---|---|---|

| Oxidation | H<sub>2</sub>O<sub>2</sub> | Sulfoxide (S=O) | Steric hindrance may limit efficiency. |

| Alkylation | Methyl iodide | Sulfonium salt | Requires polar aprotic solvents. |

Comparative Reactivity Data

| Reaction | Analogous Compound | Conditions | Yield (%) |

|---|---|---|---|

| Esterification | Diacid → Diester | TFA, tert-butanol | 67 |

| Methylation | Carboxylic acid → Ester | Diazomethane in THF | 95 |

| Hydrolysis | Ester → Acid | TFA/H<sub>2</sub>O | 61 |

Steric and Electronic Effects

科学的研究の応用

3-(2-Methanethioylbenzoyl)cyclopentane-1-carboxylic acid has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activity and interactions with enzymes and proteins.

Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

作用機序

The mechanism of action of 3-(2-Methanethioylbenzoyl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes . The exact mechanism depends on the specific application and context in which the compound is used.

類似化合物との比較

Structural and Functional Group Comparisons

The following table summarizes key structural and functional differences between the target compound and related cyclopentane/cyclobutane-carboxylic acid derivatives:

Key Observations

Ring Size and Conformation :

- The cyclopentane ring in the target compound offers greater conformational flexibility compared to the strained cyclobutane in ACBC . Cyclobutane derivatives like ACBC exhibit higher ring strain, which may influence metabolic stability and biodistribution.

- Cyclopentane-based compounds (e.g., the target and ’s PLpro inhibitor) are more common in drug design due to balanced rigidity and synthetic accessibility .

Functional Group Impact: Carboxylic Acid: Present in all compounds, enabling solubility in aqueous media and ionic interactions. Aromatic Substituents: The target’s 2-methanethioylbenzoyl group differs from ’s benzamido-thiophene system. Heterocycles: The tetrazole group in ’s analog introduces nitrogen-rich polarity, suitable for metal coordination or charge-based interactions, contrasting with the target’s sulfur-based hydrophobicity .

Biological and Pharmacological Insights: ACBC’s rapid blood clearance and tumor specificity (due to amino acid transport system affinity) highlight the importance of substituent choice in imaging agents . The target compound lacks an amino group, suggesting divergent transport mechanisms. ’s PLpro inhibitor demonstrates that cyclopentane-carboxylic acids with aromatic-thiophene substituents can achieve potent antiviral activity, suggesting the target’s benzoyl group could be optimized for similar targets .

生物活性

3-(2-Methanethioylbenzoyl)cyclopentane-1-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the context of drug design and therapeutic applications. This article reviews the available literature on its biological activity, including mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a cyclopentane core substituted with a methanethioylbenzoyl group and a carboxylic acid moiety. This structural configuration is significant for its interaction with biological targets.

Research indicates that compounds with similar structures can interact with various biological pathways. For instance, cyclopentane derivatives have been shown to act as inhibitors of specific enzymes, impacting metabolic pathways relevant to diseases such as cancer.

Enzyme Inhibition

One notable mechanism involves the inhibition of ornithine aminotransferase (OAT), an enzyme implicated in hepatocellular carcinoma (HCC). Compounds structurally related to this compound have demonstrated selective inhibition of OAT, leading to reduced tumor growth in preclinical models .

Biological Activity Data

The following table summarizes key findings related to the biological activity of cyclopentane derivatives, including this compound:

Case Studies

Several studies have explored the biological implications of cyclopentane derivatives:

- Hepatocellular Carcinoma : A study demonstrated that a related compound inhibited OAT and reduced tumor size in athymic mice implanted with human-derived HCC. The compound was effective at low doses (0.1 mg/kg), indicating strong therapeutic potential .

- PET Imaging : Another investigation evaluated fluorinated cyclopentanes as PET imaging agents for brain tumors. These compounds showed promising uptake ratios, suggesting their utility in clinical imaging applications .

Research Findings

Recent findings highlight the importance of structural features in determining biological activity:

- Hydrogen Bonding : The geometry of hydrogen bonding in cyclopentane derivatives may influence their interaction with biological targets, enhancing or diminishing their efficacy .

- Bioisosterism : Cyclopentane derivatives have been proposed as bioisosteres for carboxylic acids, potentially offering advantages in drug design by improving pharmacokinetic properties while maintaining biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。